3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide is a synthetic organic compound It is characterized by the presence of a formyl group, a hydroxyl group, and a methoxybutyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a substituted benzene derivative.
Formylation: Introduce the formyl group via a formylation reaction, such as the Vilsmeier-Haack reaction.
Hydroxylation: Introduce the hydroxyl group using a hydroxylation reaction, possibly through electrophilic aromatic substitution.
Amidation: Attach the N-(4-methoxybutyl)-N,5-dimethyl group through an amidation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or carboxylic acids.
Reduction: Reduction reactions could target the formyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Material Science: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
- The presence of both formyl and hydroxyl groups on the benzamide core may confer unique reactivity and potential biological activity compared to other benzamide derivatives.
Properties
IUPAC Name |
3-formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11-8-12(10-17)14(18)13(9-11)15(19)16(2)6-4-5-7-20-3/h8-10,18H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKMNDCEVLANTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)N(C)CCCCOC)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.